Butylphenyl methylpropional, (+)- Butylphenyl methylpropional, (+)-
Brand Name: Vulcanchem
CAS No.: 75166-30-2
VCID: VC16971014
InChI: InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1
SMILES:
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol

Butylphenyl methylpropional, (+)-

CAS No.: 75166-30-2

Cat. No.: VC16971014

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Butylphenyl methylpropional, (+)- - 75166-30-2

Specification

CAS No. 75166-30-2
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name (2S)-3-(4-tert-butylphenyl)-2-methylpropanal
Standard InChI InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1
Standard InChI Key SDQFDHOLCGWZPU-NSHDSACASA-N
Isomeric SMILES C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O
Canonical SMILES CC(CC1=CC=C(C=C1)C(C)(C)C)C=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Butylphenyl methylpropional, (+)-, has the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Its structure features a chiral center at the second carbon, conferring enantiomeric specificity. The compound’s IUPAC name, (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, reflects its branched aldehyde backbone and para-substituted tert-butyl aromatic ring .

Table 1: Key Identifiers of Butylphenyl Methylpropional, (+)-

PropertyValueSource
CAS Number75166-30-2
SMILES NotationCC@@HC=O
InChIKeySDQFDHOLCGWZPU-NSHDSACASA-N
XLogP3 (Partition Coefficient)3.9

Stereochemical Considerations

The (+)-enantiomer exhibits distinct physicochemical properties compared to its (-)-counterpart. The spatial arrangement of the tert-butyl group and methyl branch influences its interaction with biological receptors, particularly in olfactory pathways .

Synthesis and Industrial Production

While proprietary synthesis routes dominate industrial production, general methods involve:

  • Friedel-Crafts Alkylation: Introducing the tert-butyl group to benzene derivatives.

  • Enantioselective Catalysis: Utilizing chiral catalysts to achieve the desired (2S) configuration .

  • Oxidation: Converting intermediate alcohols to the final aldehyde form.

Commercial batches are typically >98% pure, with residual solvents monitored under Good Manufacturing Practices (GMP) .

Physicochemical Properties

Stability and Reactivity

Butylphenyl methylpropional, (+)-, is stable under ambient conditions but susceptible to oxidation at elevated temperatures. Its aldehyde group participates in nucleophilic addition reactions, necessitating storage in inert atmospheres .

Table 2: Physicochemical Profile

PropertyValueMethod
Boiling Point285–290°C (estimated)QSPR Modeling
Vapor Pressure0.001 mmHg at 25°CEPI Suite
Water Solubility12.7 mg/LCalculated

Applications in Consumer Products

Butylphenyl methylpropional, (+)-, is primarily used as a fragrance ingredient in:

  • Hydroalcoholic Products: Perfumes, aftershaves (0.1–0.5% concentration) .

  • Skin Care Lotions: Face creams, hand creams (≤0.02%) .

  • Hair Cosmetics: Shampoos, conditioners.

The SCCS mandates a maximum concentration of 0.02% in leave-on products and 0.1% in rinse-off formulations to mitigate sensitization risks .

Toxicological Profile

Acute and Subchronic Toxicity

  • Oral LD₅₀: >2,000 mg/kg in rats (low acute toxicity) .

  • Dermal Irritation: Mild erythema observed at 500 mg/kg in rabbits .

  • Subchronic Exposure: No observed adverse effects at 10 mg/kg/day in 90-day rodent studies .

Genotoxicity and Carcinogenicity

  • Ames Test: Negative for mutagenicity .

  • In Vivo Micronucleus Assay: No clastogenic effects at ≤1,000 mg/kg .

  • Carcinogenicity: No evidence from two-year bioassays .

Regulatory Status and Risk Assessments

European Union (EU) Regulations

The SCCS concluded that aggregate exposure from multiple cosmetic products yields a margin of safety (MoS) <100, deeming current concentrations unsafe . By contrast, RIFM argued for MoS >100 when considering only hydroalcoholic products .

Table 3: Regulatory Limits by Region

RegionMaximum ConcentrationBasis
EU0.02% (leave-on)SCCS Opinion
New Zealand0.1% (rinse-off)Cosmetic Standard

Controversies and Research Gaps

The SCCS-RIFM disagreement centers on exposure aggregation and non-cosmetic sources (e.g., household cleaners). While SCCS advocates precautionary limits, RIFM emphasizes route-specific thresholds . Longitudinal studies on cumulative dermal absorption are needed to resolve these disparities.

Future Perspectives

Advances in green chemistry may yield safer analogs with reduced sensitization potential. Additionally, biomonitoring studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) could refine exposure estimates in human populations .

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